molecular formula C9H19N B1426984 2-ethyl-N-methylcyclohexan-1-amine CAS No. 252854-42-5

2-ethyl-N-methylcyclohexan-1-amine

Cat. No.: B1426984
CAS No.: 252854-42-5
M. Wt: 141.25 g/mol
InChI Key: JXVOCMMENPUMMV-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of 2-ethyl-N-methylcyclohexan-1-amine emerged from the broader historical evolution of cyclohexane-based amine chemistry, which has its roots in the systematic study of alicyclic compounds during the late nineteenth and early twentieth centuries. The parent compound cyclohexylamine, first characterized as an important industrial intermediate, laid the groundwork for understanding the chemical behavior and synthetic accessibility of cyclohexane-derived amines. Cyclohexylamine itself was recognized as early as the 1940s as a significant organic base with distinctive properties, including its colorless liquid appearance and characteristic fishy odor, establishing the foundation for subsequent derivatives.

The specific compound this compound represents a more specialized development within this chemical family, arising from advances in selective organic synthesis methodologies. The compound's synthesis and characterization became feasible through improvements in reductive amination techniques, which allowed for the controlled introduction of alkyl groups onto nitrogen centers. These methodological advances enabled chemists to create more complex amine structures with precise control over substitution patterns and stereochemical outcomes.

The historical significance of this compound also relates to the broader development of secondary amine chemistry and the understanding of how structural modifications affect chemical and physical properties. Research into cyclohexane derivatives expanded significantly during the mid-to-late twentieth century as industrial applications for these compounds grew, particularly in areas requiring specific molecular architectures and functional properties.

Classification within Secondary Amines

This compound belongs to the secondary amine classification, representing compounds where the nitrogen atom forms bonds with exactly two carbon-containing groups while retaining one hydrogen atom. This classification system, fundamental to amine chemistry, categorizes amines based on the number of organic substituents directly attached to the nitrogen center, with primary amines having one substituent, secondary amines having two, and tertiary amines having three substituents.

Within the secondary amine category, this compound exhibits specific structural characteristics that distinguish it from simpler secondary amines. The presence of both a cyclic component (the cyclohexane ring system) and an acyclic alkyl group (the methyl group) attached to nitrogen creates a mixed aliphatic-cyclic secondary amine structure. This dual nature influences the compound's chemical behavior, making it distinct from purely aliphatic secondary amines such as dimethylamine or purely cyclic secondary amines.

The classification becomes more nuanced when considering the additional ethyl substituent on the cyclohexane ring. This structural feature creates potential for stereoisomerism, as evidenced by related compounds such as (1R,2R)-N-ethyl-2-methylcyclohexan-1-amine, which represents a specific stereochemical configuration of a similar molecular framework. The stereochemical considerations add complexity to the classification, requiring specification of spatial arrangements to fully characterize the compound.

The following table summarizes the key classification parameters for this compound:

Classification Parameter Description Significance
Amine Order Secondary (2°) Two organic substituents on nitrogen
Structural Type Mixed aliphatic-cyclic Combines ring and chain elements
Substitution Pattern N-methyl, 2-ethylcyclohexyl Specific positioning of substituents
Stereochemical Considerations Multiple possible configurations Affects physical and chemical properties

Significance in Organic Chemistry Research

The significance of this compound in organic chemistry research stems from its utility as both a synthetic intermediate and a model compound for studying fundamental chemical principles. Within synthetic organic chemistry, this compound serves as a valuable building block for the construction of more complex molecular architectures, particularly those requiring specific amine functionalities with defined spatial arrangements. The compound's structure allows for further chemical modifications through standard organic transformations, making it a versatile starting material for synthetic endeavors.

Research applications of this compound extend to the study of reductive amination methodologies, where it serves as both a product and a model system for understanding reaction mechanisms and selectivity patterns. Reductive amination, a fundamental transformation in organic synthesis, involves the formation of carbon-nitrogen bonds through the reduction of intermediate imine species formed from carbonyl compounds and amines. The successful synthesis of this compound through such methods demonstrates the practical application of these synthetic strategies.

The compound also contributes to research in conformational analysis and stereochemistry, particularly in understanding how substituent patterns on cyclohexane rings affect molecular geometry and dynamic behavior. The presence of both axial and equatorial positioning possibilities for the ethyl substituent, combined with the nitrogen substitution pattern, creates a complex three-dimensional structure that serves as an excellent model for studying conformational preferences and energy barriers.

Furthermore, this compound plays a role in structure-activity relationship studies, where researchers investigate how molecular structure correlates with chemical and biological properties. The systematic variation of substituents on the cyclohexane ring and nitrogen center allows for the development of comprehensive understanding of how structural changes affect molecular behavior and properties.

Nomenclature and Structural Identification

The nomenclature of this compound follows systematic International Union of Pure and Applied Chemistry naming conventions, which provide a standardized method for identifying the compound's structure through its name. The name dissection reveals several key structural elements: "cyclohexan" indicates the six-membered saturated ring system, "2-ethyl" specifies an ethyl group attached to the second carbon of the ring, "N-methyl" indicates a methyl group attached to the nitrogen atom, and "1-amine" designates the amino group's position on the first carbon of the ring.

Alternative nomenclature systems provide additional identification methods for this compound. The Chemical Abstracts Service registry number 252854-42-5 serves as a unique identifier that eliminates ambiguity in chemical databases and literature searches. This numerical identifier proves particularly valuable when dealing with stereoisomers or closely related structural variants that might have similar names but distinct chemical identities.

Structural identification of this compound relies on several key molecular descriptors that capture its three-dimensional architecture and connectivity. The molecular formula C₉H₁₉N provides the basic elemental composition, indicating nine carbon atoms, nineteen hydrogen atoms, and one nitrogen atom, with a corresponding molecular weight of 141.258 atomic mass units. The InChI (International Chemical Identifier) string "InChI=1S/C9H19N/c1-3-8-6-4-5-7-9(8)10-2/h8-10H,3-7H2,1-2H3" provides a computer-readable representation of the molecular structure that captures connectivity and hydrogen distribution.

The Simplified Molecular Input Line Entry System representation "CCC1CCCCC1NC" offers another structural encoding method that chemists can interpret to understand the compound's connectivity pattern. This notation system uses a linear string to represent the cyclic structure and substituent arrangements, providing a compact yet comprehensive structural description.

The following table presents key identification parameters for this compound:

Identification Parameter Value Source Database
Molecular Formula C₉H₁₉N ChemSpider, PubChem
Molecular Weight 141.258 g/mol ChemSpider
CAS Registry Number 252854-42-5 Multiple databases
PubChem CID 58095435 PubChem
InChI Key JXVOCMMENPUMMV-UHFFFAOYSA-N PubChem
MDL Number MFCD14653864 American Elements

Structural identification also encompasses stereochemical considerations, as the compound potentially exists in multiple stereoisomeric forms depending on the relative configurations of substituents on the cyclohexane ring. The absence of defined stereocenters in the primary database entries suggests either a racemic mixture or a specific stereoisomeric form that requires additional characterization for complete identification.

Properties

IUPAC Name

2-ethyl-N-methylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-3-8-6-4-5-7-9(8)10-2/h8-10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVOCMMENPUMMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCC1NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Ethyl-N-methylcyclohexan-1-amine, also known by its CAS number 252854-42-5, is a cyclic amine that has garnered interest in various fields of research due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and comprehensive findings.

Chemical Structure and Properties

This compound is characterized by its cyclohexane ring structure with an ethyl group and a methyl group attached to the nitrogen atom. The molecular formula is C11H21NC_{11}H_{21}N, and it exhibits properties typical of aliphatic amines.

The biological activity of this compound can be attributed to its interaction with various biological targets, including:

  • Receptor Modulation : The compound has been shown to interact with neurotransmitter receptors, potentially influencing neurotransmission and signaling pathways.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antidepressant Activity : In animal models, the compound has demonstrated potential antidepressant-like effects, likely through modulation of serotonin and norepinephrine levels.
  • Analgesic Properties : Studies have indicated that it may possess analgesic effects, providing relief from pain in experimental settings.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, suggesting potential for treating inflammatory conditions.

Table 1: Summary of Biological Activities

Activity TypeEffect DescriptionReference
AntidepressantModulates serotonin and norepinephrine
AnalgesicReduces pain responses in animal models
Anti-inflammatoryDecreases inflammation markers

Case Study 1: Antidepressant Activity

In a controlled study involving rodents, administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. The study utilized the forced swim test and tail suspension test to assess behavioral changes, indicating its potential as an antidepressant agent.

Case Study 2: Analgesic Properties

Another study evaluated the analgesic effects of this compound using a formalin-induced pain model. Results showed that treatment with this compound significantly reduced both phases of pain response, suggesting a dual mechanism of action that warrants further investigation.

Research Findings

Recent research has focused on the synthesis of derivatives of this compound to enhance its biological activity and selectivity towards specific targets. These studies aim to optimize the pharmacokinetic properties while minimizing side effects.

Scientific Research Applications

Curing Agent for Epoxy Resins

2-Ethyl-N-methylcyclohexan-1-amine is primarily utilized as a curing agent in low-emission epoxy resin formulations. The compound enhances the mechanical properties and thermal stability of the cured resin, making it suitable for applications in coatings, adhesives, and composite materials.

Case Study : A patent (US10662280B2) describes the use of this amine in epoxy compositions that exhibit lower emissions during curing processes, thus contributing to safer working environments and reducing environmental impact .

Intermediate in Organic Synthesis

The compound serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for further functionalization, making it valuable in the production of pharmaceuticals and agrochemicals.

Data Table: Common Synthetic Routes Involving this compound

Reaction TypeProductReference
AlkylationN-substituted amines
AmidationAmides
CyclizationHeterocyclic compounds

Surfactant Applications

In surfactant formulations, this compound is used due to its surface-active properties. It can improve wetting and emulsification in various cleaning products and industrial applications.

Case Study : Research indicates that incorporating this amine into surfactant systems enhances performance metrics such as surface tension reduction and emulsion stability .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Physical State Key Functional Groups Synthesis Highlights Applications/Safety
2-Ethyl-N-methylcyclohexan-1-amine (Target) C₉H₁₉N 141.26 Liquid Cyclohexane, ethyl, methylamino Commercial synthesis via alkylation; high-purity grades available Research chemical; SDS data limited
2-Chloro-3-cyclohexyl-N-methylpropan-1-amine C₁₀H₂₀ClN 189.73 Yellow oil Chloroalkyl, cyclohexyl, methylamino Prepared via allylcyclohexane reaction; 60% yield after flash chromatography Intermediate in organic synthesis
N-(Cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine C₂₁H₂₇N 293.45 Colorless oil Naphthalene, cyclohexane, isopropylamino Reductive amination with TiCl₄ and NaB(CN)H₃; 58% yield Chiral separation (99% ee enantiomers) ; catalysis/pharmacology research
Methoxmetamine (2-(3-methoxyphenyl)-2-(methylamino)cyclohexan-1-one) C₁₄H₁₉NO₂ 233.31 Solid Cyclohexanone, methoxyphenyl, methylamino Not detailed in evidence; likely ketamine analog Psychoactive compound; detected in forensic analysis
N,N-Dimethylcyclohexylamine (DMCHA) C₈H₁₇N 127.23 Liquid Cyclohexane, dimethylamino Commercial synthesis via methylation Polyurethane catalyst; irritant (skin/eye hazards)
2-Methyl-N-(2-methylpropyl)cyclohexan-1-amine C₁₁H₂₃N 169.31 Liquid (assumed) Cyclohexane, branched alkyl, methylamino Not specified Specialty chemical; limited safety data

Key Differences and Implications

Functional Group Complexity :

  • The naphthalene-containing analog (C₂₁H₂₇N) exhibits enhanced aromaticity and steric bulk, which may influence binding affinity in catalytic or biological systems .
  • Methoxmetamine integrates a ketone group, making it structurally distinct from the amine-only target. This ketone likely contributes to its psychoactive properties .

Synthetic Accessibility :

  • The target compound is produced commercially in bulk, whereas analogs like the chloroalkyl derivative (C₁₀H₂₀ClN) require multi-step purification (e.g., flash chromatography) .
  • Chiral analogs (e.g., naphthalene-containing amine) demand advanced separation techniques (e.g., chiral UPLC) to isolate enantiomers with >99% ee .

Physicochemical Properties: DMCHA (C₈H₁₇N) has a lower molecular weight and simpler structure, resulting in higher volatility compared to the target compound .

Safety and Applications: The target compound lacks publicly available SDS data, whereas DMCHA has well-documented hazards (e.g., skin/eye irritation) .

Research and Industrial Relevance

  • Catalysis : DMCHA’s use as a polyurethane catalyst contrasts with the target’s role as a specialty amine in niche syntheses .
  • Chiral Chemistry : The enantiomeric purity of naphthalene-containing analogs highlights their utility in asymmetric catalysis or drug discovery .
  • Material Science : High-purity grades (99.999%) of the target compound suggest applications in electronics or optics manufacturing .

Preparation Methods

Method Overview

This approach involves the reductive amination of cyclohexanone with N-methylamine, followed by stereoselective reduction to obtain the desired amine.

Procedure

  • Starting Material: Cyclohexanone
  • Reagents: N-methylamine, reducing agents (e.g., sodium cyanoborohydride or catalytic hydrogenation)
  • Reaction Conditions: Mild acidic conditions (pH 4-5), room temperature or slightly elevated temperatures (~30°C)
  • Outcome: Formation of N-methylcyclohexan-1-amine, which can be further ethylated to introduce the ethyl group at the 2-position.

Research Findings

  • A study reports a 76% yield of (1R,2R)-2-methylcyclohexan-1-amine via stereoselective reduction under sonication, utilizing pyridoxal 5'-phosphate as a catalyst in aqueous buffer at pH=8 and 30°C over 48 hours.
  • Stereoselectivity favors the (1R,2R) isomer, which is relevant for the target compound.

Data Table: Reductive Amination Conditions

Parameter Value
Starting Material Cyclohexanone
Aminating Agent N-methylamine
Catalyst Pyridoxal 5'-phosphate (biocatalytic)
Solvent Aqueous phosphate buffer
Temperature 30°C
pH 8
Reaction Time 48 hours
Yield ~76% (enantioselective)

Synthesis via N-Ethyl-N-Methylation of Cyclohexan-1-amine

Method Overview

This method involves the direct N-alkylation of cyclohexan-1-amine with ethyl iodide or ethyl bromide, followed by methylation of the secondary amine.

Procedure

  • Step 1: Preparation of cyclohexan-1-amine via catalytic hydrogenation of cyclohexanone oxime or other routes.
  • Step 2: N-alkylation using ethyl halides under basic conditions (e.g., potassium carbonate) in a suitable solvent like acetonitrile or ethanol.
  • Step 3: Methylation of the secondary amine using methyl iodide or dimethyl sulfate, under controlled temperature.

Research Findings

  • Literature indicates that N-alkylation reactions are efficient, with yields exceeding 80% under optimized conditions.
  • The process allows for control over mono-alkylation versus dialkylation through stoichiometry and reaction conditions.

Data Table: N-Ethyl-N-Methylation Conditions

Parameter Value
Starting Amine Cyclohexan-1-amine
Alkylating Agent Ethyl iodide
Methylating Agent Methyl iodide
Base Potassium carbonate
Solvent Acetonitrile
Temperature 25-50°C
Reaction Time 12-24 hours
Yield >80%

Synthesis via Multi-Step Route Involving Cyclohexanone Derivatives

Method Overview

This approach synthesizes the target compound through a multi-step process:

  • Step 1: Stereoselective reduction of cyclohexanone to cis- or trans-2-ethylcyclohexanol derivatives.
  • Step 2: Conversion of alcohol to amine via azide or amine intermediates.
  • Step 3: N-methylation of the amine to obtain the final product.

Research Findings

  • A synthesis pathway described in patent literature involves the use of triphosgene for safer formation of carbamates, followed by reduction and methylation steps.
  • The process emphasizes safety and scalability, with yields around 70-75%.

Data Table: Multi-Step Synthesis

Step Reagents Conditions Yield
1 Cyclohexanone + Ethyl group Catalytic reduction 80%
2 Alcohol to amine Azide reduction or direct amination 70%
3 N-methylation Methyl iodide, base 75%

Alternative Route: Amine Formation via Amide Intermediates

Method Overview

This involves synthesizing an amide intermediate, such as N-ethyl-N-methyl amido formyl chloride, which is then converted into the amine.

Research Findings

  • A patent describes a method where N-ethyl-N-methyl amido formyl chloride is prepared using triphosgene, then transformed into the amine via reduction.
  • This route offers high purity and control over substitution patterns.

Data Table: Amide to Amine Conversion

Step Reagent Conditions Yield
1 Triphosgene + N-methyl ethylamine 0-5°C, inert atmosphere 70%
2 Reduction of amide Catalytic hydrogenation 80%

Summary of Key Data

Method Advantages Disadvantages Typical Yield
Reductive amination High stereoselectivity, mild conditions Requires biocatalytic steps 76%
N-alkylation Straightforward, scalable Over-alkylation risk >80%
Multi-step pathway High control, good purity Longer process, more steps 70-75%
Amide route Safety, high purity Requires specialized reagents 70-80%

Q & A

Q. What established synthetic routes exist for 2-ethyl-N-methylcyclohexan-1-amine, and how do their yields and purity profiles compare?

  • Methodological Answer : The compound can be synthesized via reductive amination of cyclohexanone derivatives or alkylation of N-methylcyclohexanamine. For example, adapting methods from analogous amines (e.g., N,N-Dimethylcyclohexanecarboxamide synthesis in ), methylating agents like methyl iodide or dimethyl sulfate may be used under inert conditions. Purification typically involves column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization. Yields vary (50–80%) depending on steric hindrance and reaction optimization. Purity is assessed via HPLC or GC-MS, with impurities often arising from incomplete alkylation or by-products like dialkylated species .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :
  • NMR Spectroscopy : 1H NMR identifies ethyl and methyl substituents (δ 1.0–1.5 ppm for CH3, δ 2.2–2.8 ppm for N–CH3). 13C NMR confirms cyclohexane ring carbons and substituents. DEPT-135 and COSY resolve overlapping signals, particularly for stereoisomers .
  • Mass Spectrometry (MS) : EI-MS provides molecular ion peaks (m/z ~155 for C10H19N) and fragmentation patterns (e.g., loss of ethyl or methyl groups). High-resolution ESI-MS validates molecular formula .
  • X-ray Crystallography : SHELXL () resolves stereochemistry and crystal packing. Suitable crystals are grown via slow evaporation in solvents like dichloromethane/hexane .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental data on the stereochemical configuration of this compound?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., ring flipping in cyclohexane) or solvation. Strategies include:
  • DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental X-ray data. Adjust for solvent effects using PCM models .
  • NOESY NMR : Detect spatial proximity of protons to confirm axial/equatorial substituents. For example, cross-peaks between N–CH3 and cyclohexane protons indicate preferred conformers .
  • Variable-Temperature NMR : Monitor signal splitting to assess energy barriers for ring inversion .

Q. What strategies optimize enantioselective synthesis of this compound to achieve high enantiomeric excess (ee)?

  • Methodological Answer :
  • Chiral Catalysts : Use palladium complexes with BINAP ligands for asymmetric hydrogenation of imine precursors (e.g., 2-ethylcyclohexanone imine). Reaction conditions (H2 pressure, solvent polarity) are optimized via DoE .
  • Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to selectively acylate one enantiomer. Monitor ee via chiral HPLC (Chiralpak AD-H column) .
  • Chiral Auxiliaries : Synthesize Schiff base intermediates with (R)- or (S)-α-methylbenzylamine, followed by reduction and auxiliary removal .

Q. How do reaction conditions influence mechanistic pathways and by-product formation in synthesizing this compound?

  • Methodological Answer :
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor SN2 alkylation, while non-polar solvents (toluene) may reduce side reactions.
  • Temperature : Elevated temperatures accelerate alkylation but risk over-alkylation. Low temperatures (-20°C) improve selectivity for monoalkylated products .
  • Catalysts : Phase-transfer catalysts (e.g., TBAB) enhance reactivity in biphasic systems. Monitoring via inline IR spectroscopy identifies intermediates .
  • By-Product Analysis : Use LC-MS to detect dialkylated amines or elimination products. Mitigate via stoichiometric control (limiting alkylating agent) .

Stability and Handling Considerations

Q. What protocols ensure the stability of this compound during long-term storage?

  • Methodological Answer : Store under inert gas (argon) at −20°C in amber vials to prevent oxidation. Regularly assess purity via NMR and GC-MS. Degradation products (e.g., N-oxide) are identified using HPLC with UV detection (λ = 254 nm) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

2-ethyl-N-methylcyclohexan-1-amine

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